molecular formula C16H16ClN3O2 B3869029 4-(dimethylamino)benzaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime

4-(dimethylamino)benzaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime

Cat. No. B3869029
M. Wt: 317.77 g/mol
InChI Key: CPNNFPSKAHNRQJ-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)benzaldehyde is an organic carbonyl compound containing amino and aldehyde groups . It’s also known as Ehrlich’s reagent .


Synthesis Analysis

4-(Dimethylamino)benzaldehyde is used to prepare aldehydes from Grignard reagents . It’s also used in the synthesis of azo-azomethine dyes by condensation reaction .


Molecular Structure Analysis

The molecular formula of 4-(dimethylamino)benzaldehyde is C9H11NO . Its structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound is used in Ehrlich’s reagent and Kovac’s reagent to test for indoles . The carbonyl group typically reacts with the electron-rich 2-position of the indole but may also react at the C-3 or N-1 positions . It may also be used for determination of hydrazine .


Physical And Chemical Properties Analysis

4-(Dimethylamino)benzaldehyde is a solid with a melting point of 72-75 °C (lit.) . It’s slightly soluble in water .

Safety and Hazards

This compound may be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment . It’s recommended to handle it with care and avoid direct contact .

properties

IUPAC Name

[(Z)-[4-(dimethylamino)phenyl]methylideneamino] N-(2-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c1-20(2)13-9-7-12(8-10-13)11-18-22-16(21)19-15-6-4-3-5-14(15)17/h3-11H,1-2H3,(H,19,21)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNNFPSKAHNRQJ-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NOC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\OC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[4-(dimethylamino)phenyl]methylideneamino] N-(2-chlorophenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(dimethylamino)benzaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime
Reactant of Route 2
Reactant of Route 2
4-(dimethylamino)benzaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime
Reactant of Route 3
Reactant of Route 3
4-(dimethylamino)benzaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime
Reactant of Route 4
Reactant of Route 4
4-(dimethylamino)benzaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime
Reactant of Route 5
Reactant of Route 5
4-(dimethylamino)benzaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime
Reactant of Route 6
Reactant of Route 6
4-(dimethylamino)benzaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.